molecular formula C17H14FN3O B3042415 (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone CAS No. 618091-44-4

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone

Cat. No. B3042415
CAS RN: 618091-44-4
M. Wt: 295.31 g/mol
InChI Key: QHBSBCFGNMCMIY-UHFFFAOYSA-N
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Description

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone, also known as PF-06463922, is a novel selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). It is a small molecule that has shown potential in the treatment of various inflammatory and autoimmune diseases.

Mechanism of Action

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone selectively inhibits IRAK4, which is a key component of the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. These pathways are involved in the activation of immune cells and the production of pro-inflammatory cytokines. By blocking IRAK4, (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone inhibits the activation of these pathways and reduces the production of cytokines, thereby reducing inflammation.
Biochemical and physiological effects:
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone has been shown to effectively reduce the production of pro-inflammatory cytokines in vitro and in vivo. It has also been found to reduce joint inflammation and bone destruction in a mouse model of rheumatoid arthritis. In addition, (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone has been shown to have good oral bioavailability and to be well-tolerated in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the advantages of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone is its selectivity for IRAK4, which reduces the risk of off-target effects. It also has good oral bioavailability, which makes it suitable for oral administration in animal studies. However, one limitation is that it has a relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for the development of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone. One direction is to further investigate its efficacy in animal models of inflammatory and autoimmune diseases. Another direction is to optimize its pharmacokinetic properties to improve its half-life and reduce the frequency of dosing. In addition, the potential for combination therapy with other anti-inflammatory agents should be explored. Finally, clinical trials should be conducted to evaluate its safety and efficacy in humans.

Scientific Research Applications

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone has shown potential in the treatment of various inflammatory and autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α) by blocking the IRAK4 signaling pathway. This makes it a promising candidate for the development of new therapies for these diseases.

properties

IUPAC Name

[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c1-11-4-2-3-5-14(11)16(22)15-10-20-21(17(15)19)13-8-6-12(18)7-9-13/h2-10H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBSBCFGNMCMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone

CAS RN

618091-44-4
Record name (5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(2-METHYLPHENYL)METHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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